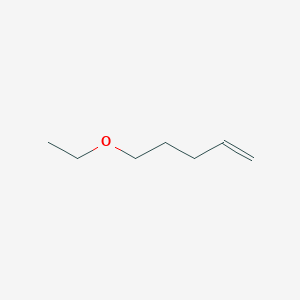

5-Ethoxypent-1-ene

Description

Contextual Significance of Functionalized Alkenes in Synthetic Design

Functionalized alkenes are cornerstone building blocks in the field of organic synthesis due to their inherent reactivity and versatility. fiveable.mecambridge.org The presence of both a carbon-carbon double bond and a functional group within the same molecule provides a rich platform for a wide array of chemical transformations. This dual reactivity allows for the selective modification of either the alkene or the functional group, or even simultaneous reactions involving both, leading to the efficient construction of complex molecular architectures. The strategic placement of functional groups in relation to the double bond can profoundly influence the regio- and stereoselectivity of synthetic operations, a key consideration in the design of intricate target molecules. nih.gov

The utility of functionalized alkenes stems from their ability to participate in a diverse range of reactions. The alkene moiety can undergo various addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration, thereby introducing new functionalities. fiveable.me Moreover, alkenes are excellent substrates for powerful carbon-carbon bond-forming reactions such as the Heck reaction, Suzuki coupling, and olefin metathesis, which are fundamental tools in modern synthetic chemistry. The functional group, on the other hand, can be manipulated through a plethora of transformations, including oxidation, reduction, substitution, and protection/deprotection sequences, further expanding the synthetic possibilities. cambridge.org This ability to serve as a versatile synthon makes functionalized alkenes indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of the 5-Ethoxypent-1-ene Scaffold and its Chemical Reactivity

This compound is a functionalized alkene that incorporates a terminal double bond and an ether linkage separated by a three-carbon tether. This specific arrangement of functional groups dictates its chemical reactivity, which is primarily a combination of the characteristic reactions of alkenes and ethers. The terminal alkene is susceptible to electrophilic addition reactions. For instance, reaction with electrophiles such as hydrogen halides (HX) would be expected to proceed via a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, leading to the formation of a secondary halide.

The ether functional group in this compound is generally stable under neutral and basic conditions, making it a useful protecting group in certain synthetic contexts. noaa.gov However, under strongly acidic conditions, particularly with strong acids like HBr or HI, the ether linkage can be cleaved. byjus.com This cleavage typically proceeds through a protonated ether intermediate, followed by nucleophilic attack by the halide ion. libretexts.org The presence of the alkene in the same molecule could potentially lead to intramolecular reactions under certain conditions, although the separation between the two functional groups makes direct electronic interaction minimal. The reactivity of the this compound scaffold can therefore be selectively tuned by the choice of reagents and reaction conditions, allowing for independent manipulation of the alkene and ether functionalities.

Interactive Data Tables

Below are illustrative tables of potential reactions that this compound could undergo based on the general reactivity of its functional groups.

Table 1: Potential Reactions at the Alkene Moiety of this compound

| Reaction Type | Reagents | Expected Product |

| Hydrogenation | H₂, Pd/C | 1-Ethoxypentane |

| Hydrohalogenation | HBr | 2-Bromo-5-ethoxypentane |

| Halogenation | Br₂ | 1,2-Dibromo-5-ethoxypentane |

| Hydration (Acid-catalyzed) | H₂O, H₂SO₄ | 5-Ethoxypentan-2-ol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 5-Ethoxypentan-1-ol |

Table 2: Potential Reactions at the Ether Moiety of this compound

| Reaction Type | Reagents | Expected Products |

| Ether Cleavage | Excess HBr, heat | 1,5-Dibromopentane and Ethanol (B145695) |

| Ether Cleavage | Excess HI, heat | 1,5-Diiodopentane and Ethanol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15193-19-8 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

5-ethoxypent-1-ene |

InChI |

InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h3H,1,4-7H2,2H3 |

InChI Key |

KWZBAFGZAURKIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCC=C |

Origin of Product |

United States |

Mechanistic Investigations of 5 Ethoxypent 1 Ene Reactivity and Transformations

Reaction Pathways Involving the Alkene Moiety

The carbon-carbon double bond in 5-ethoxypent-1-ene is the primary site of reactivity, undergoing reactions typical of alkenes. These include additions and cyclizations, which can proceed through different mechanistic manifolds.

Electrophilic and Radical Addition Processes

The terminal double bond of this compound is susceptible to attack by electrophiles. In an electrophilic addition reaction, the π electrons of the alkene attack an electrophile, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. For an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. savemyexams.comchemguide.co.uk This leads to the formation of the more stable carbocation.

The mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves two main steps:

The alkene's π electrons attack the hydrogen atom of HX, forming a new C-H bond and a carbocation intermediate. libretexts.orgsavemyexams.com

The halide ion (X⁻) then acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. libretexts.org

The rate-determining step in this process is the formation of the carbocation intermediate. libretexts.org

Radical additions to the alkene moiety of this compound can also occur, typically initiated by a radical species. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of radical additions often follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon of the double bond.

Cyclization Reactions and Intramolecular Rearrangements

The presence of the ethoxy group at the 5-position allows for the possibility of intramolecular cyclization reactions. These reactions can be promoted by various catalysts and reaction conditions. For instance, the intramolecular magnesium-ene reaction of a related allylic chloride has been shown to proceed smoothly at room temperature. thieme-connect.de Dual catalytic systems, such as the combination of photocatalysis and cobalt catalysis, have been effectively used to facilitate the cycloisomerization of 1,6-dienes, a class of compounds structurally related to this compound, to form five-membered rings. rsc.org

Intramolecular rearrangements can also occur, often driven by the formation of more stable intermediates. For example, under certain conditions, a carbocation formed at the C2 position could potentially undergo a 1,2-hydride shift to form a more stable carbocation, although this is less common. lkouniv.ac.in Gold-catalyzed cycloisomerization of 1,5-enynes, which share some structural similarities, can proceed through cyclopropylcarbinyl cation intermediates that can rearrange. bham.ac.uk

Role of the Ethoxy Group in Influencing Reaction Selectivity

The ethoxy group, while seemingly remote from the double bond, exerts a significant influence on the selectivity of reactions involving this compound through both electronic and steric effects.

Electronic Effects on Reaction Regioselectivity

The oxygen atom of the ethoxy group is an electron-donating group (EDG) due to the presence of lone pairs of electrons. studypug.comwikipedia.org This electron-donating nature can be transmitted through the carbon chain via the inductive effect (+I effect). studypug.com This effect increases the electron density of the molecule, making it more nucleophilic and thus more reactive towards electrophiles. studypug.comlibretexts.org

When considering electrophilic aromatic substitution, a related concept, electron-donating groups like ethers are known to be activating and direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.commasterorganicchemistry.com This is because they can donate electron density to the ring through resonance, stabilizing the carbocation intermediate. organicchemistrytutor.com While this compound is not aromatic, the electron-donating nature of the ethoxy group can still influence the stability of carbocation intermediates formed during electrophilic addition to the alkene. This can affect the regioselectivity of the reaction. numberanalytics.com The inductive effect of the ethoxy group can make the double bond more electron-rich and therefore more susceptible to electrophilic attack.

Participation in Chemo- and Diastereoselective Transformations

The ethoxy group can play a crucial role in directing the stereochemical outcome of reactions. Its ability to coordinate with metal catalysts or reagents can lead to high levels of chemo- and diastereoselectivity. For example, in reactions involving organometallic reagents, the oxygen atom can act as a Lewis base, directing the reagent to one face of the molecule.

In the context of cyclization reactions, the ethoxy group can influence the stereochemistry of the newly formed stereocenters. For instance, the intramolecular cyclopropanation of a related compound, (±)-2-(5-ethoxypent-3-enyl)oxirane, resulted in a 10:1 ratio of exo to endo products, highlighting the directing effect of the ethoxy-containing side chain. google.com

Characterization of Reactive Intermediates in this compound Chemistry

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. libretexts.orgbyjus.com Their detection and characterization are essential for understanding reaction mechanisms. Common reactive intermediates in the chemistry of this compound include carbocations, radicals, and potentially organometallic species.

Several spectroscopic techniques can be employed to study these transient species. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting and characterizing charged intermediates like carbocations or protonated species directly from solution. nih.gov Ion mobility separation coupled with mass spectrometry can even distinguish between isomeric intermediates. nih.gov

Studies on Radical Species and Their Evolution

The investigation of radical-mediated reactions involving the this compound framework has provided valuable insights into complex cyclization pathways. A notable study involves the intramolecular cycloadditions of azidoalkyl enol ethers, specifically using 5-azido-2-ethoxypent-1-ene as a substrate. acs.org In this research, the thermal decomposition of 5-azido-2-ethoxypent-1-ene was explored to understand the subsequent radical cyclizations that form bi- and tricyclic lactams. acs.org

Further context for radical reactivity can be drawn from general principles of radical chemistry. For instance, the rates of 5-exo cyclization reactions are a continued area of measurement, with studies determining Arrhenius parameters for the cyclization of substituted hexenyl radicals. warwick.ac.uk Additionally, mechanistic studies on the iron-catalyzed carboazidation of alkenes have detailed the generation and subsequent reactions of radical species, such as the β-methyl scission of a t-BuO radical to produce a methyl radical. mdpi.com Such studies, while not directly involving this compound, contribute to the fundamental understanding of radical processes that could be analogous to those experienced by derivatives of this compound. mdpi.comnih.gov

| Substrate | Isolated Product(s) | Postulated Intermediate Type | Key Insight |

|---|---|---|---|

| Cyclobutyl azide 22b | Products 27, 29, 30 | Cationic intermediate (28) | Provides evidence for the potential involvement of cationic species en route to the final azadiene products. |

Investigation of Cationic Intermediates

The involvement of cationic intermediates in the transformation of this compound and related 1,5-enyne systems is a central theme in mechanistic studies, particularly in the context of gold-catalyzed cycloisomerization reactions. bham.ac.ukscielo.org.za When 1,5-enynes are activated by a gold(I) catalyst, the alkene can act as a nucleophile, attacking the gold-activated alkyne. bham.ac.uk This initial cyclization step can lead to the formation of a cyclopropylcarbinyl cation intermediate. bham.ac.uk

A significant area of investigation and debate is the precise nature of this intermediate: whether it exists as a true carbocation or possesses significant gold-carbene character. bham.ac.ukscielo.org.zanih.gov It has been proposed that the positive charge of the cationic intermediate could be stabilized by backbonding from the gold center, imparting carbenoid character. bham.ac.uk The balance between these two resonant forms likely depends on factors such as the substrate structure and the electronic properties of the ligands attached to the gold catalyst. scielo.org.zanih.gov For example, electron-rich phosphine (B1218219) ligands on gold tend to favor pathways involving intermediates with more carbene-like character, whereas π-acceptor ligands can stabilize a more distinct carbocationic intermediate. scielo.org.za

Deuterium labeling experiments have been employed to probe these mechanisms, providing evidence for processes such as 1,2-hydride shifts that are characteristic of carbocation rearrangements. bham.ac.uk Furthermore, density functional theory (DFT) calculations have been used to study the energetics of different potential pathways and the structures of the intermediates involved. scielo.org.za In the intramolecular cycloaddition of azidoalkyl enol ethers, the formation of certain side products has also led researchers to propose the involvement of a cationic intermediate en route to the final products, suggesting that cationic pathways are not limited to metal-catalyzed reactions. acs.org

| Ligand Type | Example Ligand | Presumed Intermediate Stabilized | Resulting Reaction Pathway |

|---|---|---|---|

| Strong σ-donor (electron-rich) | di(t-butyl)phenyl phosphine | Cationic gold carbenoid complex | [4+3] Cycloaddition |

| π-acceptor | (PhO)3P | Carbocationic intermediate | [4+2] Cycloaddition |

Elucidation of Gold-Carbenoid and Other Organometallic Intermediates

Gold-carbenoid species are key organometallic intermediates that have been extensively studied in the context of alkyne and enyne chemistry, which is highly relevant to the transformations of this compound derivatives. bham.ac.ukrsc.org In gold-catalyzed reactions of 1,n-enynes, a common mechanistic pathway involves the initial coordination of the gold(I) catalyst to the alkyne. This is followed by an intramolecular attack of the tethered alkene, leading to a cyclization that forms a cyclopropyl (B3062369) gold(I) carbene-like intermediate. rsc.orgmdpi.com

The formation of these gold-carbene intermediates has been demonstrated to be a pivotal step in a variety of skeletal rearrangements. rsc.org The subsequent reactivity of the gold-carbene is diverse; it can undergo 1,2-hydride shifts, be trapped by nucleophiles, or engage in a second cyclopropanation if another alkene is present. rsc.org The character of these intermediates, toggling between carbocationic and carbenic, can be influenced by the ligands on the gold catalyst. nih.gov Highly electron-donating N-heterocyclic carbene (NHC) ligands, for instance, increase the π-donation from the gold center, promoting more carbene-like reactivity. bham.ac.uk

Beyond enyne cyclizations, α-oxo gold carbenoids are another important class of intermediates. They can be generated from propargylic carboxylates or through the gold-catalyzed intermolecular oxidation of ynol ethers. bham.ac.uk These intermediates are highly reactive and can undergo subsequent transformations like 1,2-insertions to form α,β-unsaturated products. bham.ac.uk While gold catalysis dominates the discussion of advanced organometallic intermediates for this class of compounds, other organometallic reagents are also relevant for simpler transformations. For example, allylic Grignard reagents, such as allylmagnesium bromide, are used in coupling reactions to synthesize precursors like 5-bromo-4-ethoxypent-1-ene. thieme-connect.de

| Precursor Type | Method of Generation | Intermediate Type | Subsequent Transformation Example |

|---|---|---|---|

| 1,n-Enynes | Gold-catalyzed intramolecular cyclization | Cyclopropyl gold(I) carbene | Skeletal rearrangement, 1,2-hydride shift, trapping by nucleophiles |

| Propargylic Carboxylates | Gold-catalyzed rearrangement | α-Oxo gold carbenoid | Intramolecular nucleophilic attack |

| Ynol ethers | Gold-catalyzed intermolecular oxidation (e.g., with pyridine (B92270) N-oxide) | α-Oxo gold carbenoid | 1,2-Insertion to yield vinylogous carbimates |

Theoretical and Computational Studies on 5 Ethoxypent 1 Ene and Its Analogues

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy. nrel.gov These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a widely used tool for studying the mechanisms of organic and organometallic reactions due to its balance of computational cost and accuracy. ehu.escoe.edu It is particularly effective for systems containing around 100 atoms, making it suitable for investigating reactions involving 5-ethoxypent-1-ene and its analogues. ehu.es

DFT calculations are employed to investigate various aspects of reaction mechanisms:

Reaction Pathways: DFT can be used to map out the potential energy surface of a reaction, identifying intermediates and transition states. mdpi.compku.edu.cn For instance, in the context of cycloaddition reactions involving alkenes, DFT has been used to distinguish between stepwise and concerted pathways. mdpi.com Studies on the hydroformylation of terminal alkenes have also utilized DFT to understand the role of catalysts and ligands in determining the reaction outcome. uva.nlacs.org

Energetics: By calculating the energies of reactants, intermediates, transition states, and products, DFT can determine the feasibility of a proposed mechanism. sioc-journal.cn For example, DFT calculations have shown that in certain cycloaddition reactions, the radical-mediated pathway is significantly lower in energy than the concerted one. mdpi.com

Catalyst and Ligand Effects: In catalyzed reactions like hydroformylation, DFT helps in understanding how different ligands and catalyst structures influence activity and selectivity. u-tokyo.ac.jpd-nb.info For example, DFT studies have revealed that the steric and electronic properties of phosphine (B1218219) ligands can significantly affect the regioselectivity of rhodium-catalyzed hydroformylation. acs.org

A variety of DFT functionals are used in these studies, with the choice depending on the specific system and properties of interest. Common functionals include B3LYP, M06-2X, and ωB97X-D. mdpi.comrsc.org The inclusion of dispersion corrections and solvation models can further improve the accuracy of the calculations. mdpi.comunh.edu

Table 1: Representative DFT Functionals and Their Applications

| Functional | Common Applications in Alkene Chemistry | Reference(s) |

| B3LYP | Geometry optimizations, frequency calculations, reaction mechanism studies. | rsc.org |

| M06-2X | Good for non-covalent interactions, thermochemistry, and kinetics. | nrel.govmdpi.com |

| ωB97X-D | Includes long-range and dispersion corrections, suitable for complex systems. | mdpi.com |

Computational Modeling of Reaction Pathways and Selectivity

A key application of computational chemistry is the prediction and rationalization of reaction selectivity. For alkenes like this compound, understanding regioselectivity (where a reagent adds to the double bond) and stereoselectivity (the spatial arrangement of the product) is crucial for synthetic applications.

Prediction of Regioselectivity and Stereoselectivity

Computational methods can predict the regioselectivity and stereoselectivity of a reaction by comparing the energies of the different possible transition states leading to the various products. The pathway with the lowest activation energy is generally the most favored. imist.ma

Regioselectivity: In reactions such as hydroformylation, the addition of H and CHO across the double bond can lead to either a linear or a branched aldehyde. DFT calculations have been successfully used to predict the linear-to-branched ratio by analyzing the transition states for the formation of the different isomers. uva.nlscispace.com Supramolecular interactions between the substrate and the catalyst can play a key role in controlling regioselectivity, and these interactions can be modeled using computational methods. uva.nlacs.org

Stereoselectivity: For reactions that create new stereocenters, computational studies can predict the enantiomeric or diastereomeric excess. nih.gov This is achieved by calculating the energy difference between the transition states leading to the different stereoisomers. nih.gov For example, in the enantioselective aziridination of unactivated alkenes, computational studies have identified the migratory insertion of the alkene as the enantio- and rate-determining step. chemrxiv.org

Table 2: Factors Influencing Selectivity in Alkene Reactions

| Selectivity Type | Influencing Factors | Computational Approach | Reference(s) |

| Regioselectivity | Steric hindrance, electronic effects, catalyst-substrate interactions. | Comparison of transition state energies for different regioisomers. | uva.nlacs.orgscispace.com |

| Stereoselectivity | Chiral catalysts, steric interactions in the transition state. | Calculation of energy differences between diastereomeric/enantiomeric transition states. | nih.govchemrxiv.org |

Transition State Analysis and Activation Energy Determination

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Identifying the structure and energy of the transition state is essential for understanding the reaction mechanism and predicting its rate. chemrxiv.org

Computational chemists use various techniques to locate transition states on the potential energy surface. Once found, a frequency calculation is performed to confirm that it is a true transition state (characterized by one imaginary frequency corresponding to the reaction coordinate). coe.edu

The activation energy (Ea) is the difference in energy between the reactants and the transition state. A lower activation energy corresponds to a faster reaction. By calculating the activation energies for competing reaction pathways, the preferred mechanism can be determined. chemrxiv.org For instance, in the sulfenofunctionalization of alkenes, DFT calculations have been used to determine the activation energies for the formation of different stereoisomers, with the calculated energy differences correlating well with the experimentally observed enantioselectivity. nih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 5 Ethoxypent 1 Ene Compounds

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a fundamental tool in chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity. For a molecule like 5-Ethoxypent-1-ene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, the exact placement of the ethoxy group and the terminal double bond can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a unique fingerprint of its hydrogen atoms. The terminal vinyl group (H₂C=CH-) gives rise to complex multiplets in the upfield region of the spectrum, typically between 4.9 and 5.9 ppm. The proton on the second carbon (=CH-) will appear as a multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons. The protons on the carbons adjacent to the ether linkage and the double bond are also clearly distinguishable. For instance, in a closely related structure, (Z)-5-Ethoxy-pent-4-en-1-ol, the protons of the ethoxy group appear as a quartet around 3.79 ppm and a triplet at 1.25 ppm. wiley-vch.de The methylene group adjacent to the oxygen atom (-CH₂-O-) in this compound is expected to resonate as a triplet around 3.4-3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The two sp² hybridized carbons of the double bond are expected to appear between approximately 114 and 139 ppm. The sp³ hybridized carbons will be found further upfield. The carbon atom of the methylene group directly attached to the ether oxygen (-CH₂-O-) would typically resonate in the 60-70 ppm range. In a similar compound, 6-azido-2-ethoxyhex-1-ene, the carbons of the ethoxy group (CH₃CH₂O-) show signals at approximately 14.5 and 62.7 ppm, while the vinyl carbons appear at 81.2 and 163.0 ppm. acs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| H₂C =CH- | ~4.9-5.1 (multiplet, 2H) | ~115 |

| H₂C=C H- | ~5.7-5.9 (multiplet, 1H) | ~138 |

| =CH-C H₂- | ~2.1 (multiplet, 2H) | ~30 |

| -CH₂-C H₂-CH₂O- | ~1.7 (multiplet, 2H) | ~29 |

| -C H₂-O-CH₂CH₃ | ~3.4 (triplet, 2H) | ~70 |

| -O-C H₂-CH₃ | ~3.5 (quartet, 2H) | ~66 |

| -O-CH₂-C H₃ | ~1.2 (triplet, 3H) | ~15 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the parent ion. For this compound (C₇H₁₄O), the exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), leaving no doubt as to the molecular formula. Techniques like electrospray ionization (ESI) are commonly used. acs.org

Beyond the parent ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound is expected to be influenced by the ether linkage and the double bond. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion. The fragment corresponding to [CH₂=O-CH₂CH₃]⁺ (m/z = 59) or the characteristic ethoxy fragment [CH₃CH₂O]⁺ (m/z = 45) would be expected. nih.gov

Allylic cleavage: Cleavage of the C-C bond at the allylic position (C3-C4 bond) is favorable due to the formation of a stable allylic cation.

Loss of neutral molecules: Elimination of ethylene (B1197577) (C₂H₄) or ethanol (B145695) (C₂H₅OH) are also plausible fragmentation routes.

Table 2: HRMS Data and Predicted Fragments for this compound

| Attribute | Value | Source |

| Molecular Formula | C₇H₁₄O | - |

| Calculated Exact Mass ([M]) | 114.1045 | - |

| Ionization Mode | ESI⁺ | acs.org |

| Predicted [M+H]⁺ | 115.1123 | - |

| Key Predicted Fragment (m/z) | 85 ([M-C₂H₅]⁺) | - |

| Key Predicted Fragment (m/z) | 69 ([M-OC₂H₅]⁺) | - |

| Key Predicted Fragment (m/z) | 45 ([C₂H₅O]⁺) | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of both the alkene and ether moieties.

The key diagnostic peaks include:

=C-H Stretch: A sharp peak typically appears around 3079 cm⁻¹ corresponding to the stretching vibration of the sp² C-H bonds of the terminal alkene. libretexts.org

C-H Stretch (Alkyl): Strong absorptions between 2850 and 2960 cm⁻¹ arise from the stretching of the sp³ C-H bonds in the alkyl chain and the ethoxy group. libretexts.org

C=C Stretch: A moderate absorption around 1640 cm⁻¹ is characteristic of the carbon-carbon double bond stretch in a terminal alkene. libretexts.org

C-O-C Stretch: A strong, prominent band in the fingerprint region, typically between 1080 and 1150 cm⁻¹, signifies the asymmetric stretching of the C-O-C ether linkage.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

| ~3080 | =C-H Stretch | Alkene | libretexts.org |

| 2850-2960 | C-H Stretch | Alkane | libretexts.org |

| ~1640 | C=C Stretch | Alkene | libretexts.org |

| ~1100 | C-O Stretch | Ether | google.com |

| ~910 & 990 | =C-H Bend (out-of-plane) | Terminal Alkene | libretexts.org |

Chromatographic and Separation Techniques for Reaction Monitoring and Purification

Chromatography is an essential laboratory technique for the separation and purification of compounds from a reaction mixture. wikipedia.org For a relatively nonpolar compound like this compound, silica (B1680970) gel chromatography is a highly effective method. cdnsciencepub.com

The purification process involves dissolving the crude reaction mixture in a minimal amount of solvent and applying it to the top of a column packed with silica gel, the stationary phase. A solvent system, or mobile phase, is then passed through the column. The separation is based on the differential partitioning of the components between the stationary and mobile phases. wikipedia.org

For this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate (B1210297). The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC). Based on procedures for similar compounds, eluent systems such as hexanes/ethyl acetate in ratios from 6:1 to 8:1 are effective for isolating products with similar polarity. wiley-vch.decdnsciencepub.com The progress of the separation is monitored by collecting fractions and analyzing them, typically by TLC, to pool the fractions containing the pure product.

Table 4: Chromatographic Methods for this compound Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose | Source |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (e.g., 8:1) | Preparative Purification | wiley-vch.decdnsciencepub.com |

| Thin-Layer Chromatography (TLC) | Silica Gel on Plate | Hexanes/Ethyl Acetate | Reaction Monitoring, Solvent System Optimization | jst.go.jp |

Synthesis and Reactivity Profiles of Derivatives and Analogues of 5 Ethoxypent 1 Ene

Halogenated 5-Ethoxypentene Derivatives

The introduction of halogen atoms (F, Cl, Br, I) to the 5-ethoxypent-1-ene scaffold can be achieved through several established synthetic methodologies. These halogenated derivatives are valuable intermediates, as the carbon-halogen bond provides a reactive site for subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions. mdpi.com

The primary method for halogenating this compound is through addition reactions across the carbon-carbon double bond. 182.160.97 The reaction with hydrogen halides (HX), for example, proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the hydrogen atom will add to the terminal carbon (C1) of the double bond, while the halogen atom will add to the more substituted carbon (C2), yielding a 2-halopentyl ethyl ether.

Alternatively, the reaction with elemental halogens (X₂) in an inert solvent like carbon tetrachloride results in the formation of a vicinal dihalide, specifically 1,2-dihalo-5-ethoxypentane. 182.160.97 The reaction conditions, such as temperature and the presence of catalysts, can be controlled to influence the reaction's outcome and yield. pnrjournal.com For instance, the use of a copper catalyst (Cu₂Cl₂) can enhance the yield and reduce the reaction time for chlorination and bromination processes. pnrjournal.com

The reactivity of these halogenated derivatives is dependent on the nature of the halogen and its position on the alkyl chain. They serve as key building blocks for creating more complex molecules, including various heterocyclic and carbocyclic structures. mdpi.combeilstein-journals.org

| Reaction Type | Reagents | Typical Product |

| Hydrohalogenation | Hydrogen Chloride (HCl), Hydrogen Bromide (HBr) | 2-Halo-5-ethoxypentane |

| Dihalogenation | Bromine (Br₂), Chlorine (Cl₂) | 1,2-Dihalo-5-ethoxypentane |

| Catalytic Halogenation | X₂, Cu₂Cl₂ (catalyst) | Dihalo-derivatives (improved yield) |

Azido-Functionalized Ethoxypentenes as Cycloaddition Precursors

Azido-functionalized compounds are highly useful precursors, particularly in the realm of cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov The introduction of an azide (B81097) (N₃) group onto the ethoxypentene framework transforms it into a versatile building block for synthesizing N-heterocycles.

The synthesis of an azido-ethoxypentene can be accomplished via nucleophilic substitution on a halogenated precursor. For example, reacting a bromo-derivative of this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) would yield the corresponding azido-ethoxypentene. The stability of the silsesquioxane cage in similar reactions suggests that the ethoxypentene backbone would remain intact during this transformation. rsc.org

Once synthesized, these azido-functionalized ethoxypentenes can act as 1,3-dipoles in cycloaddition reactions with various alkynes (dienophiles). researchcommons.org This reaction provides a highly efficient and regioselective pathway to 1,2,3-triazole derivatives. The resulting triazole ring, fused or appended to the ethoxypentene moiety, is a stable aromatic heterocycle found in many biologically active compounds. The versatility of this approach allows for the creation of a wide library of complex molecules from relatively simple starting materials. nih.govrsc.org

| Derivative | Reaction Type | Reactant | Resulting Structure |

| Azido-ethoxypentene | 1,3-Dipolar Cycloaddition (Click Chemistry) | Terminal Alkyne | 1,2,3-Triazole derivative |

| Azido-ethoxypentene | [3+2] Cycloaddition | Substituted Alkene | Dihydrotriazole or Tetrazole derivative |

Ethoxy-Pentene-Yne Hybrid Structures

Hybrid molecules that contain both an alkene (ene) and an alkyne (yne) functional group within the same structure are known as en-ynes. These are powerful intermediates in organic synthesis, capable of undergoing a variety of cyclization reactions. An ethoxy-pentene-yne hybrid can be synthesized from a halogenated 5-ethoxypentene derivative.

A key method for this transformation is the Sonogashira cross-coupling reaction. chemrxiv.org This palladium-catalyzed reaction couples a vinyl or aryl halide with a terminal alkyne. By reacting a halogenated ethoxypentene with a suitable terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a copper co-catalyst, an ethoxy-pentene-yne hybrid can be formed. mdpi.com The specific structure of the product would depend on the position of the halogen on the starting material.

The reactivity of these en-yne structures is dominated by their ability to participate in intramolecular cycloaddition reactions. For instance, under thermal or catalytic conditions, they can undergo cyclization to form various carbocyclic and heterocyclic ring systems. Cationic rhodium(I) catalysts have been shown to be effective in promoting intramolecular [4+2] and [5+2] cycloadditions of ester-tethered diene-yne systems, a principle applicable to ethoxy-pentene-yne hybrids. acs.org

| Synthetic Method | Key Reagents | Precursor | Product |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Halogenated 5-ethoxypentene | Ethoxy-pentene-yne hybrid |

| Suzuki Coupling | Alkynylboronic acid/ester, Pd catalyst | Halogenated 5-ethoxypentene | Ethoxy-pentene-yne hybrid |

Silyl (B83357) Enol Ether Analogues and Their Reactivity

Silyl enol ethers are isomers of this compound that feature a C=C double bond with a silyloxy group attached to one of the carbons. They are a class of neutral, mild nucleophiles that serve as important intermediates in organic synthesis. wikipedia.org These analogues are typically prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.orgcore.ac.uk For instance, the reaction of pentanal with a strong, sterically hindered base like lithium diisopropylamide (LDA) followed by quenching with trimethylsilyl chloride would generate the corresponding silyl enol ether.

The reactivity of silyl enol ethers is characterized by their ability to react with a range of electrophiles, often under Lewis acid catalysis. researchgate.net A fundamental reaction is their hydrolysis back to the parent carbonyl compound. wikipedia.org More synthetically useful transformations include their reaction with aldehydes and ketones (the Mukaiyama aldol (B89426) addition) to form β-hydroxy carbonyl compounds.

Furthermore, silyl enol ethers can undergo enantioselective protonation when treated with a chiral Brønsted acid, which can be generated from a cationic gold(I) complex, to produce chiral ketones with high enantioselectivity. nih.gov They also participate in cycloaddition reactions. For example, cyclic silyl enol ethers can react with sulfonyl azides in an uncatalyzed [3+2] cycloaddition, leading to ring-contracted products. wikipedia.org

| Reaction Type | Reagents/Catalyst | Product Type |

| Mukaiyama Aldol Addition | Aldehyde/Ketone, Lewis Acid (e.g., TiCl₄) | β-Silyloxy carbonyl compound |

| Enantioselective Protonation | Chiral Gold(I)-derived Brønsted Acid | Chiral Ketone |

| [3+2] Cycloaddition | Sulfonyl Azide | Ring-contracted product |

| Ozonolysis | Ozone (O₃) | (3-alkyl)-3-silyloxy-1,2-dioxolane |

Synthesis of Complex Heterocyclic and Spiro Derivatives Incorporating Ethoxypentene Moieties

The functionalized derivatives of this compound are excellent precursors for the synthesis of complex heterocyclic and spirocyclic compounds. nih.gov Spiro compounds, which contain two rings connected by a single common atom, are prevalent in natural products and pharmaceuticals. beilstein-journals.org

Multicomponent reactions (MCRs) are a highly efficient strategy for building molecular complexity in a single step. ajol.info For example, a derivative of ethoxypentene could be incorporated into a three-component reaction. A well-established MCR involves the reaction of an amine, a carbonyl compound (like isatin), and a C-H acid to generate novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org An appropriately functionalized ethoxypentene could serve as one of these components.

Furthermore, the derivatives discussed previously are prime candidates for constructing such complex architectures.

Azido-functionalized ethoxypentenes can undergo 1,3-dipolar cycloaddition reactions with various unsaturated partners to create five-membered spiro-heterocycles. researchgate.net

Ethoxy-pentene-yne hybrids can be designed to undergo intramolecular cyclizations, such as the Pauson-Khand reaction or transition-metal-catalyzed cycloadditions, to yield fused or bridged bicyclic systems containing the ethoxypentene moiety. acs.org

An organocatalytic enantioselective (4+3) cyclization has been developed for synthesizing spiro-fused heterocycles, demonstrating a powerful strategy for controlling stereochemistry in complex systems. rsc.org

These synthetic strategies highlight how the functionalized ethoxypentene core can be elaborated into a vast array of structurally diverse and complex molecules with potential applications in medicinal and materials chemistry. nih.gov

| Synthetic Strategy | Key Precursor | Reaction Type | Resulting Structure |

| Multicomponent Reaction | Functionalized Ethoxypentene | Condensation/Cyclization | Spiro[dihydropyridine-oxindole] derivative |

| 1,3-Dipolar Cycloaddition | Azido-ethoxypentene | Cycloaddition | Spiro-pyrrolidine or Triazole derivative |

| Intramolecular Cyclization | Ethoxy-pentene-yne hybrid | [4+2] or [5+2] Cycloaddition | Fused or Bridged Heterocycle |

| Organocatalytic Cyclization | Propargylic alcohol derivative | Asymmetric (4+3) Cyclization | Spiro isoindolinone-oxepine |

Applications of 5 Ethoxypent 1 Ene in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

5-Ethoxypent-1-ene is a valuable building block in the synthesis of intricate molecular structures. sciforum.net Its bifunctional nature, possessing both a nucleophilic ether oxygen and a reactive alkene, allows for sequential and diverse chemical modifications. This dual reactivity is instrumental in constructing complex scaffolds that are central to many biologically active molecules and advanced materials.

The terminal alkene of this compound can undergo a variety of addition reactions, while the ethoxy group can be cleaved or modified, providing a handle for further functionalization. This strategic placement of reactive sites enables chemists to build molecular complexity in a controlled and stepwise manner. For instance, the alkene can be subjected to hydroboration-oxidation to introduce a hydroxyl group, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

Research has demonstrated the utility of similar vinyl ether compounds in the synthesis of complex natural products and their analogues. The strategic incorporation of the vinyl ether moiety allows for the introduction of specific stereochemistry and functionality, which are crucial for the biological activity of the target molecules.

A notable application involves the use of related structures in the synthesis of polycyclic hydrocarbons. sciforum.net These complex frameworks are of interest for their potential applications in materials science and medicine. The synthesis often involves a series of reactions that build upon the initial scaffold provided by a molecule containing a reactive double bond, similar to this compound. sciforum.net

Strategic Intermediates in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a cornerstone of medicinal chemistry. thermofisher.com this compound and its derivatives serve as strategic intermediates in the creation of these vital molecular entities. The double bond and the ether linkage provide reactive handles that can be manipulated to form a variety of heterocyclic rings. thermofisher.com

One common strategy involves the transformation of the terminal alkene into other functional groups that can then participate in cyclization reactions. For example, epoxidation of the double bond followed by ring-opening with a nucleophile can lead to the formation of five- or six-membered heterocyclic rings. The specific outcome of the reaction can be controlled by the choice of reagents and reaction conditions.

In one documented synthesis, a related compound, ethyl 4-ethoxypent-4-en-2-ynoate, was reacted with acyl thioureas to produce imino-thiazolidinone derivatives in excellent yields. rsc.orgmdpi.com This reaction highlights how the functionalities present in a molecule like this compound can be leveraged to construct complex heterocyclic systems.

Furthermore, the reaction of 1,2-dibromo-1-ethoxyethane (B1607201) with allylmagnesium bromide produces 5-bromo-4-ethoxypent-1-ene, a derivative of this compound. thieme-connect.de This bromo-substituted intermediate is a versatile precursor for a variety of heterocyclic compounds through nucleophilic substitution and cyclization reactions.

The following table summarizes the synthesis of heterocyclic compounds using derivatives of this compound:

| Starting Material | Reagent | Product | Yield | Reference |

| Ethyl 4-ethoxypent-4-en-2-ynoate | Acyl thioureas | Imino-thiazolidinone derivatives | Excellent | rsc.orgmdpi.com |

| 1,2-Dibromo-1-ethoxyethane | Allylmagnesium bromide | 5-Bromo-4-ethoxypent-1-ene | 77-82% | thieme-connect.de |

Precursors for Diene and Polyene Systems

Conjugated dienes and polyenes are fundamental structural motifs in a vast array of natural products and functional materials. nih.gov this compound can serve as a precursor for the synthesis of these important unsaturated systems. The terminal double bond of this compound can be strategically coupled with other unsaturated fragments to generate conjugated diene and polyene structures.

One powerful method for achieving this is the oxidative Heck vinylation reaction. organic-chemistry.orgnih.gov This reaction allows for the selective formation of conjugated dienes from terminal olefins and vinyl boronic esters. organic-chemistry.org By employing a palladium(II)/sulfoxide catalyst system, unwanted side reactions like palladium-hydride isomerization can be suppressed, leading to high regio- and stereoselectivity. organic-chemistry.orgnih.gov This methodology has been successfully applied to the synthesis of complex dienes and polyenes, demonstrating its broad applicability. organic-chemistry.org

Another approach involves cross-metathesis reactions, which have become a valuable tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.net Ene-diene and ene-polyene cross-metathesis reactions using catalysts like the Grubbs catalyst can effectively couple this compound with other dienes or polyenes to construct more extended conjugated systems. researchgate.net The success of these reactions often depends on the choice of catalyst and reaction conditions to control selectivity. researchgate.net

The following table highlights key methods for the synthesis of dienes and polyenes from terminal olefins like this compound:

| Reaction | Catalyst/Reagents | Key Features | Reference |

| Oxidative Heck Vinylation | Pd(II)/sulfoxide, vinyl boronic esters | High regio- and stereoselectivity | organic-chemistry.orgnih.gov |

| Cross Metathesis | Grubbs catalyst | Direct formation of C=C bonds | researchgate.net |

| Diethyl phosphite (B83602) promoted olefination | Grignard reagents, diethyl phosphite | One-pot synthesis from unsaturated carbonyls | rsc.org |

Utilization in Polymerization and Oligomerization Processes

The terminal double bond in this compound makes it a suitable monomer for polymerization and oligomerization reactions. smolecule.com These processes lead to the formation of larger molecules with repeating structural units, which can have a wide range of applications in materials science. smolecule.com

The polymerization of 1-pentene, a structurally related alkene, is known to occur over extended periods of storage. nih.gov Similarly, this compound can be expected to undergo polymerization, potentially initiated by catalysts or other stimuli. The presence of the ethoxy group can influence the polymerization behavior and the properties of the resulting polymer.

Copolymerization of this compound with other monomers, such as ethene and prop-1-ene, can lead to the formation of copolymers with tailored properties. For instance, the copolymerization of ethylene (B1197577) and propylene (B89431) is a well-established industrial process that produces a variety of useful plastics. The incorporation of this compound into such polymer chains could introduce functionality and modify the physical properties of the material.

Oligomerization, the process of forming short-chain polymers, is another potential application of this compound. Functionalized oligomers are of interest for various applications, including as additives, surfactants, and building blocks for more complex structures. The controlled oligomerization of this compound could provide access to a range of novel and useful materials.

Research into the polymerization of similar vinyl ethers has shown that they can be polymerized using various catalytic systems to produce polymers with controlled molecular weights and architectures. These polymers often exhibit unique properties due to the presence of the ether linkage in the polymer backbone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.